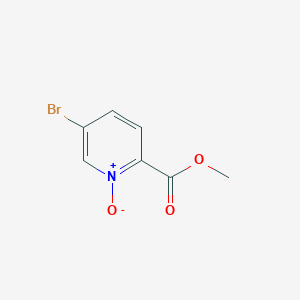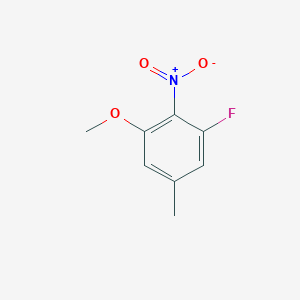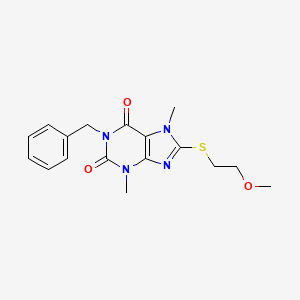
1-benzyl-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-8-((2-methoxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine analogues. It has been widely studied for its potential pharmaceutical applications due to its unique chemical structure and properties.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Purine dione derivatives, including those with modifications at the 8-position, have been demonstrated to possess significant analgesic and anti-inflammatory properties. For instance, a study by Zygmunt et al. (2015) revealed that certain 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives showed strong analgesic and anti-inflammatory effects, with activities surpassing acetylic acid, a reference drug. These compounds were found to inhibit phosphodiesterase activity, suggesting a potential mechanism for their pharmacological effects (Zygmunt et al., 2015).
Potential in Neurodegenerative Diseases
Compounds with a purine-2,6-dione structure have been explored for their potential in treating neurodegenerative diseases. A study highlighted the synthesis and evaluation of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs. These compounds exhibited dual-target-directed A1/A2A adenosine receptor antagonism and showed promising results as potential therapeutic agents for neurodegenerative diseases due to their multitarget profile (Brunschweiger et al., 2014).
Anticorrosive Properties
The structural analogs of the compound have been investigated for their anticorrosive properties. Research by Chafiq et al. (2020) on spirocyclopropane derivatives, which are structurally distinct but share some functional similarities with purine diones, demonstrated effective corrosion inhibition on mild steel in acidic conditions. This suggests the potential application of purine dione derivatives in developing green and environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
properties
IUPAC Name |
1-benzyl-8-(2-methoxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-19-13-14(18-16(19)25-10-9-24-3)20(2)17(23)21(15(13)22)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGPIIUZAYNOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCCOC)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670566.png)
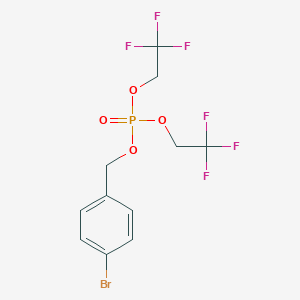
![2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2670571.png)
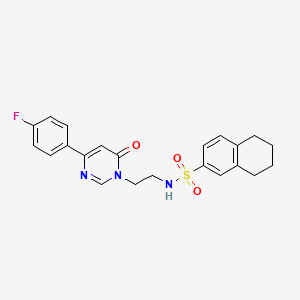
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride](/img/structure/B2670573.png)
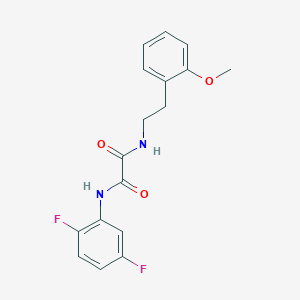
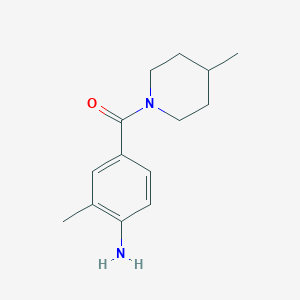
![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)
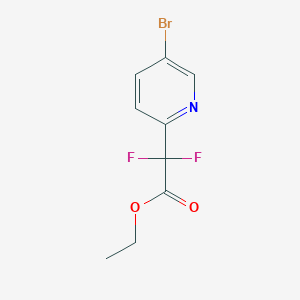
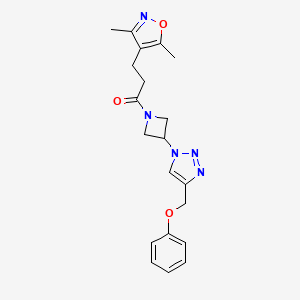
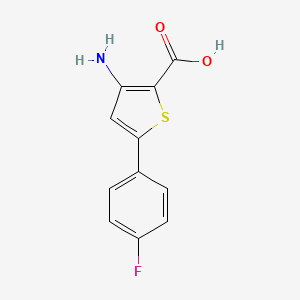
![4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid](/img/structure/B2670586.png)
